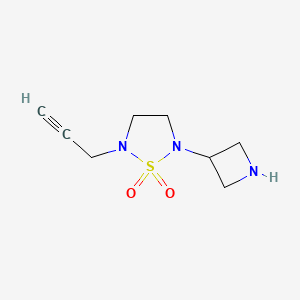![molecular formula C8H4F3N3O B14867882 6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[4,5-B]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde typically involves the cyclization of 2,3-diaminopyridine derivatives. The process often starts with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The first step involves nucleophilic substitution of the halogen in the pyridine ring, activated by the nitro group. This is followed by the reduction of the nitro group to yield the desired 2,3-diaminopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. It can modulate various biological pathways, including those involved in inflammation and cell signaling . The compound’s trifluoromethyl group enhances its ability to interact with enzymes and receptors, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Known for its nematicidal and fungicidal activities.
2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-(2-fluorobenzyl)thio-1,3,4-oxadiazole: Exhibits significant biological activity against various pathogens.
Uniqueness
6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde is unique due to its specific structural features, such as the trifluoromethyl group and the imidazo[4,5-B]pyridine core. These features confer distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H4F3N3O |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)4-1-5-7(12-2-4)14-6(3-15)13-5/h1-3H,(H,12,13,14) |
InChI Key |
ZPUFEGDVVNOALU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


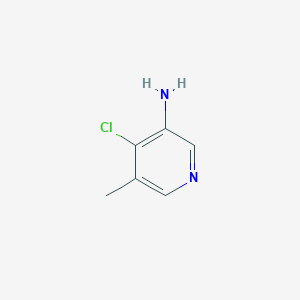
![8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14867819.png)
![Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14867822.png)
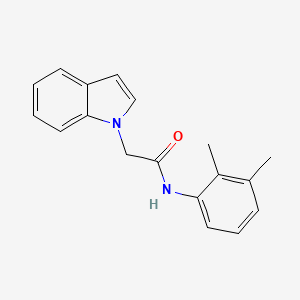

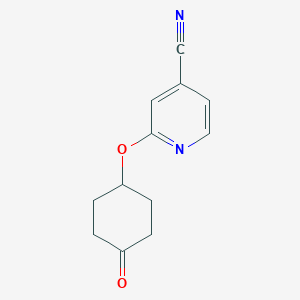
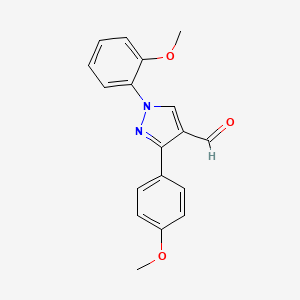
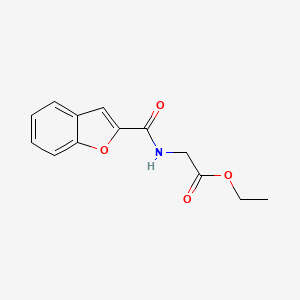
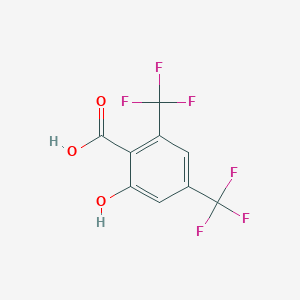

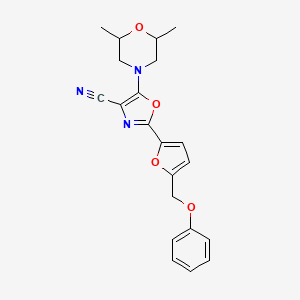
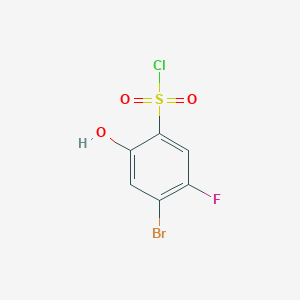
![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
